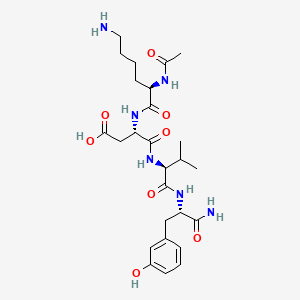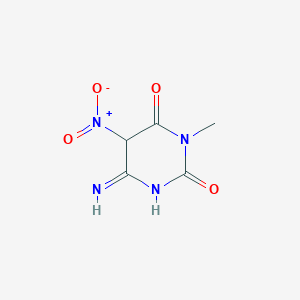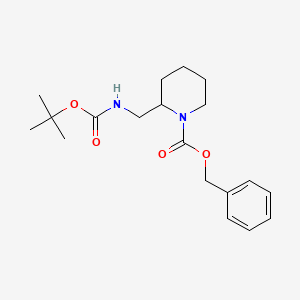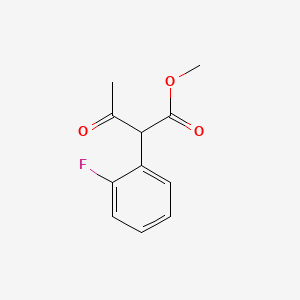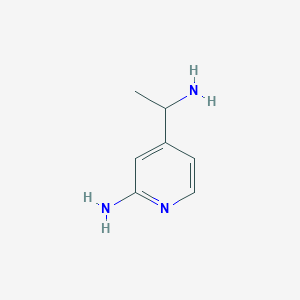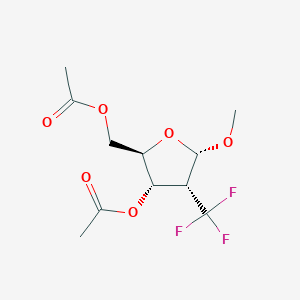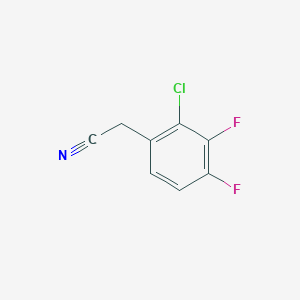
2-Chloro-3,4-difluorophenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,4-difluorophenylacetonitrile is an organic compound with the molecular formula C8H4ClF2N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-difluorophenylacetonitrile typically involves the reaction of 2-chloro-3,4-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired acetonitrile compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2-Chloro-3,4-difluorophenylacetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides, amines, or other derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in DMF under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Amides, amines, and other substituted derivatives.
Reduction: Primary amines.
Oxidation: Carboxylic acids and other oxidized products.
科学的研究の応用
2-Chloro-3,4-difluorophenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-3,4-difluorophenylacetonitrile depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The chlorine and fluorine substituents can enhance its binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
3,4-Difluorophenylacetonitrile: Similar structure but lacks the chlorine substituent.
2-Chloro-3,6-difluorophenylacetonitrile: Similar structure with different fluorine substitution pattern.
2,4-Difluorophenylacetonitrile: Lacks the chlorine substituent and has fluorine atoms at different positions.
Uniqueness
2-Chloro-3,4-difluorophenylacetonitrile is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination can enhance its reactivity and binding properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.
特性
分子式 |
C8H4ClF2N |
|---|---|
分子量 |
187.57 g/mol |
IUPAC名 |
2-(2-chloro-3,4-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClF2N/c9-7-5(3-4-12)1-2-6(10)8(7)11/h1-2H,3H2 |
InChIキー |
OTGHUCBOLAXTSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CC#N)Cl)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


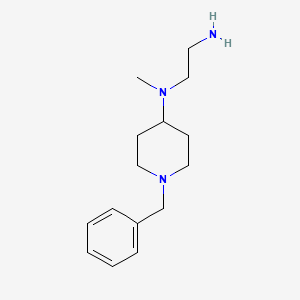
![tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B12327329.png)
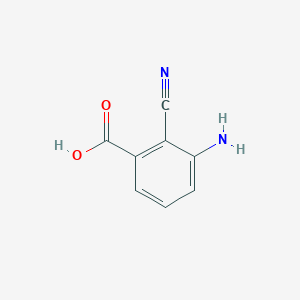
![3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)

![3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12327347.png)
